3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine
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Description
The compound “3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine” is an azetidine derivative. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. This particular compound has sulfonyl groups attached to the isobutyl and 3-methylbenzyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an azetidine with the appropriate sulfonyl chlorides. Sulfonyl chlorides are commonly used in organic chemistry to introduce sulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the four-membered azetidine ring, with the sulfonyl-isobutyl and sulfonyl-3-methylbenzyl groups attached. The sulfonyl group is a sulfur atom doubly bonded to an oxygen atom and singly bonded to another oxygen atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
As an azetidine derivative, this compound could participate in various chemical reactions. The sulfonyl groups might make it a good leaving group or electrophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the sulfonyl groups and the azetidine ring would influence its properties .Safety and Hazards
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12(2)10-21(17,18)15-8-16(9-15)22(19,20)11-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXGNDLVHMWQEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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